![molecular formula C8H15N3O B13918225 1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
1,3,8-Triazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro[55]undecan-2-one is a heterocyclic compound that features a spirocyclic structure with three nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[5.5]undecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
1,3,8-Triazaspiro[5.5]undecan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different substitution patterns.
1,3,8-Triazaspiro[4.5]decan-2-one: A related compound with a smaller ring size.
Uniqueness
1,3,8-Triazaspiro[55]undecan-2-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3,8-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H15N3O/c12-7-10-5-3-8(11-7)2-1-4-9-6-8/h9H,1-6H2,(H2,10,11,12) |
InChI Key |
FYNYROQRWFQUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC(=O)N2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


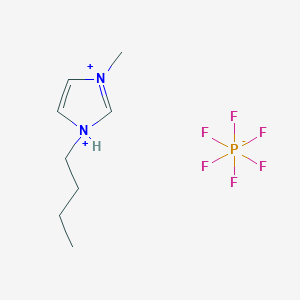
![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13918149.png)


![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
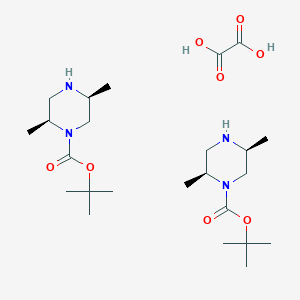
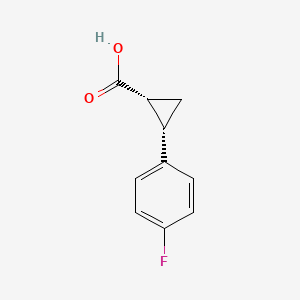
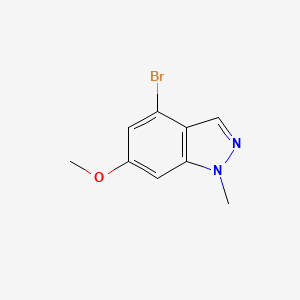
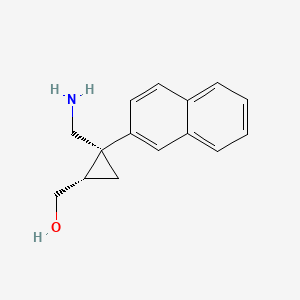
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)

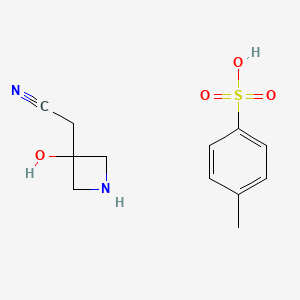
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
